molecular formula C13H17NO B3024249 Spiro[isochroman-4,4'-piperidine] CAS No. 63303-29-7

Spiro[isochroman-4,4'-piperidine]

Cat. No.: B3024249
CAS No.: 63303-29-7
M. Wt: 203.28 g/mol
InChI Key: QKTGFZPABWGWIF-UHFFFAOYSA-N
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Description

Spiro[isochroman-4,4’-piperidine] is a spirocyclic compound characterized by a unique structure where an isochroman ring is fused with a piperidine ring at a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[isochroman-4,4’-piperidine] typically involves multicomponent reactions. One common method includes the cyclo-condensation of amines, formaldehyde, and dimedone using a Lewis acid catalyst such as iron(III) trifluoroacetate in an aqueous micellar medium . Another approach involves the use of nano γ-alumina supported antimony(V) chloride under ultrasonic irradiation at room temperature . These methods are favored for their efficiency and high yield.

Industrial Production Methods

While specific industrial production methods for spiro[isochroman-4,4’-piperidine] are not extensively documented, the principles of multicomponent reactions and the use of heterogeneous catalysts are likely to be employed. These methods offer scalability and cost-effectiveness, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[isochroman-4,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenated reagents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[isochroman-4,4’-piperidine]-N-oxide, while reduction could produce a more saturated spirocyclic compound.

Mechanism of Action

The mechanism of action of spiro[isochroman-4,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histamine release by affecting the lipophilicity of the substituents on the isochroman ring . This interaction likely involves binding to receptors or enzymes involved in histamine release pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[isochroman-4,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Unlike spiropyrans and spiro-flavonoids, it is primarily studied for its potential in medicinal chemistry and material science.

Properties

IUPAC Name

spiro[1,3-dihydroisochromene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFZPABWGWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445771
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909034-85-1
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (4-phenyl-piperidin-4-yl)-methanol (0.1 g, 0.5 mmol), paraformaldehyde (0.11 g, 3.7 mmol), 1,4-dioxane (5 ml) and concentrated hydrochloric acid solution (1.3 ml) was heated at reflux for 80 h. The reaction mixture was diluted with ethyl acetate (100 ml) and washed with 0.5 M aqueous sodium hydroxide solution. The aqueous layer was extracted with ethyl acetate (100 ml). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. Flash chromatography of the crude product with dichloromethane/methanol as eluent gave the title compound (0.053 g, 50%) as yellow solid. MS m/e: 204 (M+H+).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 2
Spiro[isochroman-4,4'-piperidine]
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Spiro[isochroman-4,4'-piperidine]

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